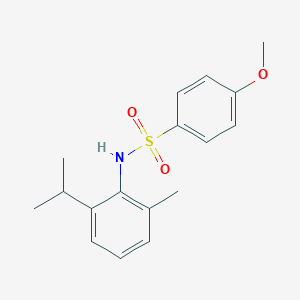![molecular formula C19H12N2O5 B5702671 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MNBDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNBDQ belongs to the family of isoquinoline-1,3-diones, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The mechanism of action of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the activation of the intrinsic apoptotic pathway. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione induces the release of cytochrome c from mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Inhibition of this pathway leads to decreased cell survival and increased apoptosis. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Inhibition of this pathway leads to decreased inflammation and decreased cancer progression.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have several biochemical and physiological effects. It has been shown to decrease cell viability and induce apoptosis in cancer cells. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells. In addition, 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the migration and invasion of cancer cells. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and high yield. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be easily modified to generate analogs with improved properties. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been extensively studied for its potential anti-cancer properties, making it a suitable compound for further studies. However, 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo studies. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione also has poor stability in biological fluids, which can limit its use in pharmacokinetic studies.
未来方向
There are several future directions for the study of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to optimize the synthesis of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione to improve its solubility and stability in biological fluids. Another direction is to generate analogs of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione with improved properties, such as increased potency and selectivity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in animal models, to evaluate its potential as a therapeutic agent. Finally, another direction is to investigate the potential of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione as a combination therapy with other anti-cancer agents, to enhance its therapeutic efficacy.
合成方法
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzaldehyde with 2-nitrobenzaldehyde, followed by cyclization with malononitrile and subsequent oxidation with potassium permanganate. The final product is obtained through acid hydrolysis and recrystallization. The synthesis of 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been optimized to yield high purity and high yield, making it a suitable compound for further studies.
科学研究应用
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential anti-cancer properties. It has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, 2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
2-(2-methoxyphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-26-16-8-3-2-7-15(16)20-18(22)13-6-4-5-11-9-12(21(24)25)10-14(17(11)13)19(20)23/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWWLUXKDKDCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)

![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)
